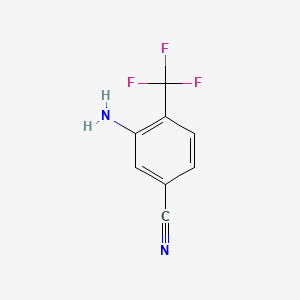

3-Amino-4-(trifluoromethyl)benzonitrile

Overview

Description

3-Amino-4-(trifluoromethyl)benzonitrile, also known as 4-amino-2-(trifluoromethyl)benzonitrile, is a cyanated and trifluoromethylated derivative of aniline . It has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da .

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(trifluoromethyl)benzonitrile can be found in various chemical databases . The structure is based on its molecular formula, C8H5F3N2.Chemical Reactions Analysis

3-Amino-4-(trifluoromethyl)benzonitrile participates in various chemical reactions. For instance, it is a key intermediate in the synthesis of fluvoxamine . It can also serve as a starting material in the synthesis of benzimidazoles .Physical And Chemical Properties Analysis

3-Amino-4-(trifluoromethyl)benzonitrile has a molecular formula of C8H5F3N2, an average mass of 186.134 Da, and a monoisotopic mass of 186.040482 Da . More detailed physical and chemical properties may be found in specialized chemical databases .Scientific Research Applications

C8H5F3N2\mathrm{C_8H_5F_3N_2}C8H5F3N2

, has intriguing properties that make it relevant in various fields. Here are six unique applications:Benzimidazole Synthesis

These applications highlight the versatility and potential impact of 3-Amino-4-(trifluoromethyl)benzonitrile in various scientific domains. If you need further details or additional applications, feel free to ask

Safety and Hazards

3-Amino-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H301, H311, H315, H319, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-(trifluoromethyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that the compound interacts with its targets in a way that leads to changes in cellular processes .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.44 , which may impact its bioavailability.

properties

IUPAC Name |

3-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRYIJZODSVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681009 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(trifluoromethyl)benzonitrile | |

CAS RN |

1220630-83-0 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)